![molecular formula C13H10N2O5 B14352643 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid CAS No. 91916-19-7](/img/structure/B14352643.png)
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl group and a dioxocyclohexa-dienyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are used to isolate the final product.
化学反応の分析
Types of Reactions
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl ring to a more saturated form.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted benzoic acid derivatives.
科学的研究の応用
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. Its quinone derivatives can generate reactive oxygen species, leading to oxidative stress and cell death in target cells.
類似化合物との比較
Similar Compounds
Caffeic acid quinone: An α,β-unsaturated monocarboxylic acid with similar oxidative properties.
Hydroxybenzoic acid derivatives: Compounds with similar benzoic acid moieties but different functional groups.
Hydrazone derivatives: Compounds with similar hydrazinyl linkages but different aromatic rings.
Uniqueness
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid is unique due to its combination of a dioxocyclohexa-dienyl ring and a hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
91916-19-7 |
|---|---|
分子式 |
C13H10N2O5 |
分子量 |
274.23 g/mol |
IUPAC名 |
2-[(2,3,4-trihydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O5/c16-10-6-5-9(11(17)12(10)18)15-14-8-4-2-1-3-7(8)13(19)20/h1-6,16-18H,(H,19,20) |
InChIキー |
QYFQONYIQYMKBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C(=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


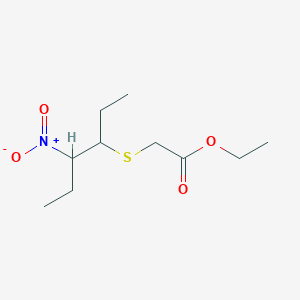
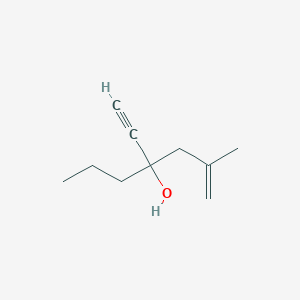
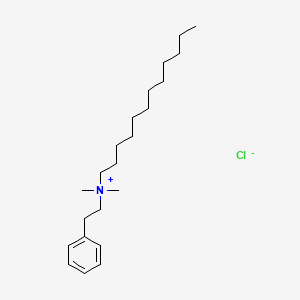
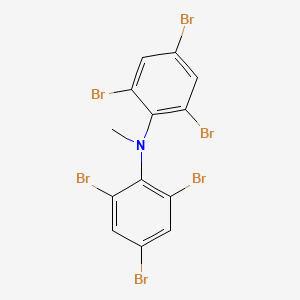
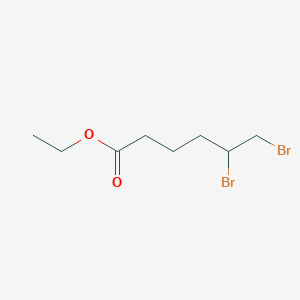
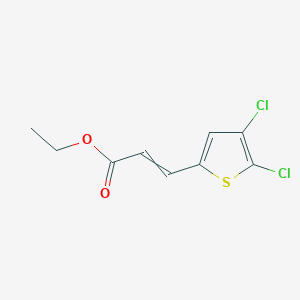
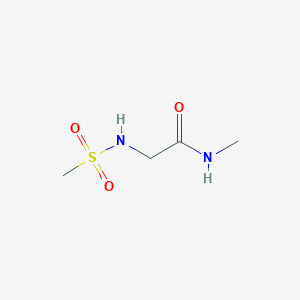
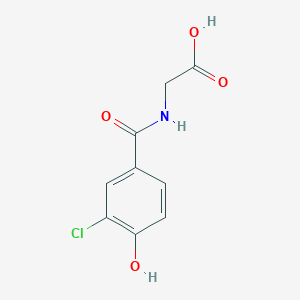
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
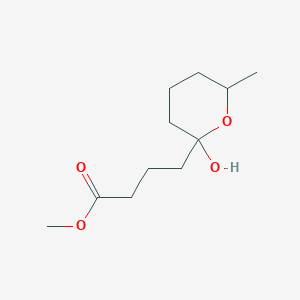
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
